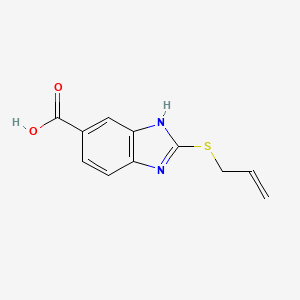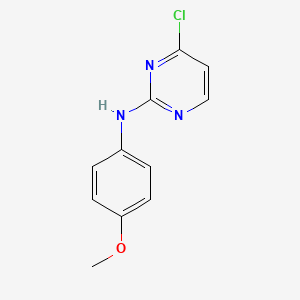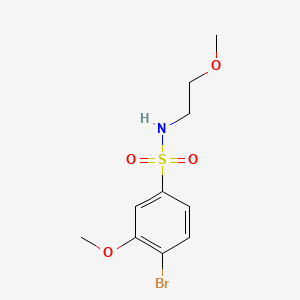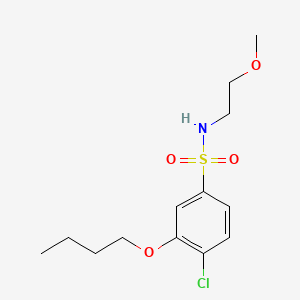![molecular formula C13H21NO4S B603121 (2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 1246822-77-4](/img/structure/B603121.png)
(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxyethyl, methoxy, methyl, and isopropyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps. One common approach is the sulfonation of a substituted benzene derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide compound with similar chemical properties.
p-Toluenesulfonamide: Another sulfonamide derivative with a methyl group on the benzene ring.
N-Butylbenzenesulfonamide: A sulfonamide with a butyl group attached to the nitrogen atom.
Uniqueness
(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1246822-77-4 |
|---|---|
Formule moléculaire |
C13H21NO4S |
Poids moléculaire |
287.38g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-9(2)11-8-13(12(18-4)7-10(11)3)19(16,17)14-5-6-15/h7-9,14-15H,5-6H2,1-4H3 |
Clé InChI |
TVHAVNDJZAXJHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B603040.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)


![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
amine](/img/structure/B603049.png)

amine](/img/structure/B603052.png)
amine](/img/structure/B603055.png)

![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
amine](/img/structure/B603058.png)
amine](/img/structure/B603059.png)
amine](/img/structure/B603060.png)
